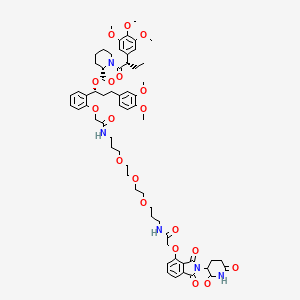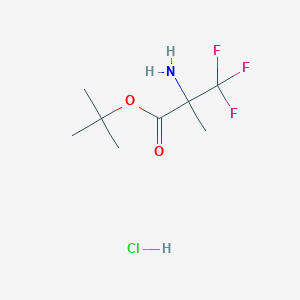![molecular formula C13H21ClFNO B1449566 (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807941-77-0](/img/structure/B1449566.png)
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Descripción general
Descripción
“(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride” is a synthetic compound1. It’s also known as Fencamfamin1.
Molecular Structure Analysis
The molecular formula of this compound is C13H21ClFNO1. Its molecular weight is 261.76 g/mol1.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
The compound has been utilized in the development of synthetic methodologies for producing spiroborate esters and chiral organoboranes, highlighting its role in creating catalysts for asymmetric synthesis. For instance, Stepanenko et al. (2011) described the synthesis of spiroborate esters from 1,2-aminoalcohols, showcasing the compound's utility in organic synthesis and its application in preparing chiral alcohols and borane reduction catalysts (Stepanenko et al., 2011).
Pharmaceutical Research and Drug Development
The compound has been explored for its potential in drug development, particularly as a precursor in the synthesis of organotin(IV) complexes with anticancer properties. Basu Baul et al. (2009) reported on amino acetate functionalized Schiff base organotin(IV) complexes, indicating the compound's significance in medicinal chemistry and its potential application in developing new anticancer drugs (Basu Baul et al., 2009).
Food Science and Fermentation
In the context of fermented foods, the compound has been studied for its role in the Ehrlich pathway, which involves the conversion of amino acids into alcohols. Matheis et al. (2016) analyzed the enantiomeric distribution of aroma compounds formed by the Ehrlich degradation, providing insights into the biochemical pathways involved in flavor formation in fermented products (Matheis et al., 2016).
Analytical Chemistry and Material Science
The compound has applications in analytical chemistry and material science, where it serves as a precursor or intermediate in the synthesis of novel materials or in analytical methods. Fan et al. (2015) developed a new and efficient synthetic method for the herbicide carfentrazone-ethyl based on the Heck reaction, demonstrating the compound's utility in synthesizing agrichemical products (Fan et al., 2015).
Propiedades
IUPAC Name |
(2S)-2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIAASCXBSZGU-XTBNCEIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



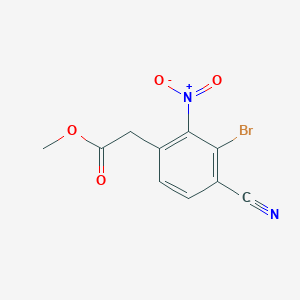

![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
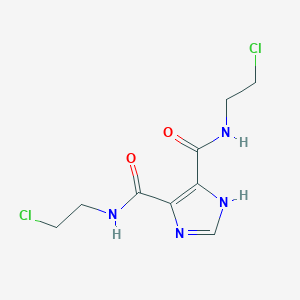
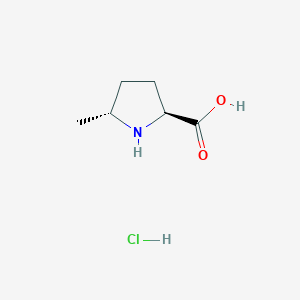
![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
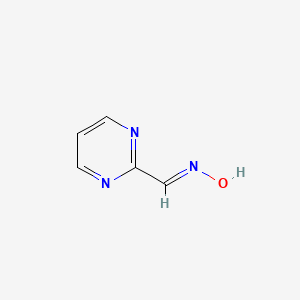
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)

